4-(3-Acetylphenoxy)butanoic acid
Overview
Description
4-(3-Acetylphenoxy)butanoic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of butanoic acid, featuring a phenoxy group substituted with an acetyl group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylphenoxy)butanoic acid typically involves the reaction of 3-acetylphenol with butanoic acid derivatives. One common method includes the esterification of 3-acetylphenol with butanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the esterification and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and purification methods is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield 4-(3-carboxyphenoxy)butanoic acid, while reduction may produce 4-(3-hydroxyphenoxy)butanoic acid.
Scientific Research Applications
4-(3-Acetylphenoxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Acetylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Acetylphenoxy)butanoic acid
- 4-(4-Ethylphenoxy)butanoic acid
- 4-(4-Methoxyphenoxy)butanoic acid
Uniqueness
4-(3-Acetylphenoxy)butanoic acid is unique due to the position of the acetyl group on the phenoxy ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it distinct from its isomers and analogs.
Properties
IUPAC Name |
4-(3-acetylphenoxy)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-9(13)10-4-2-5-11(8-10)16-7-3-6-12(14)15/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZBCEWPYFSMNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301189 | |
Record name | 4-(3-Acetylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756485-02-6 | |
Record name | 4-(3-Acetylphenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=756485-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Acetylphenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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